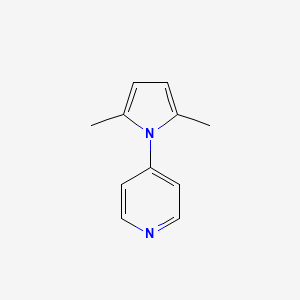

4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-3-4-10(2)13(9)11-5-7-12-8-6-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXRQETUPRRBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=NC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349404 | |

| Record name | STK204995 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-29-1 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK204995 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 2,5 Dimethyl 1h Pyrrol 1 Yl Pyridine and Its Precursors

General Strategies for Pyrrole (B145914) and Pyridine (B92270) Ring System Integration

The fusion of pyrrole and pyridine moieties into a single molecular entity creates a unique electronic and structural framework. These systems are of considerable interest due to their potential applications in materials science as organic semi-conductors and as valuable pharmacophores in drug discovery. bohrium.comucl.ac.uk

Historical and Contemporary Approaches to N-Pyrrolyl Pyridines

Historically, the synthesis of N-aryl and N-heteroaryl pyrroles has been dominated by condensation reactions. The foremost among these is the Paal-Knorr synthesis, first reported in 1884, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orguctm.edu This method remains a cornerstone for the preparation of N-substituted pyrroles. Another classical method is the Ullmann condensation, which traditionally involves the copper-promoted coupling of an aryl halide with an amine at high temperatures. wikipedia.orgnih.gov

Contemporary approaches have focused on developing milder and more efficient catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the N-arylation of pyrroles. researchgate.netacs.orgnih.gov These methods offer greater functional group tolerance and often proceed under milder conditions than the classical Ullmann condensation. Furthermore, modern variations of the Paal-Knorr synthesis utilize a range of catalysts and reaction conditions, including microwave assistance and the use of eco-friendly solvents, to improve yields and reaction times. uctm.edunih.govrgmcet.edu.in

Strategic Importance of Pyrrole and Pyridine Building Blocks

Both pyrrole and pyridine are fundamental heterocyclic scaffolds that are ubiquitous in natural products and pharmaceuticals. uctm.eduresearchgate.netbaranlab.org Pyrrole is a key component of vital biomolecules like heme and chlorophyll, while the pyridine ring is present in numerous drugs and vitamins. uctm.edubaranlab.org

The strategic combination of these two rings into a single molecule, such as in N-pyrrolyl pyridines, generates compounds with unique properties. The electron-donating nature of the pyrrole ring can modulate the electronic properties of the electron-withdrawing pyridine ring, and vice versa. This electronic interplay is crucial for applications in organic electronics, where materials with alternating electron-rich and electron-deficient units can exhibit intrinsic semiconducting properties. bohrium.com In medicinal chemistry, the pyrrole-pyridine motif is explored for its potential to interact with various biological targets, with derivatives showing promise as antitubercular agents. ucl.ac.uk

Specific Synthetic Routes for 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

The synthesis of the title compound can be approached in two primary ways: forming the pyrrole ring onto a pyridine precursor or coupling a pre-formed pyrrole with a pyridine derivative.

Photochemical Procedures and Methodological Modifications

Photochemical methods offer an alternative pathway for the formation of C-N bonds. While a direct photochemical synthesis of this compound is not extensively documented, the underlying principles have been explored. The photochemical dynamics of the pyrrole-pyridine hydrogen-bonded complex have been studied, revealing that a highly polar charge-transfer state can drive proton transfer from pyrrole to pyridine. nih.govscite.ai This process is relevant to understanding the fundamental interactions that could lead to bond formation under photochemical conditions.

Furthermore, studies on single-photon ionization of pyrrole clusters have shown that it can induce the formation of new C-C or C-N covalent bonds. rsc.orgresearchgate.net While these studies are conducted in the gas phase, they provide a mechanistic basis for the potential of photochemical C-N bond formation between pyrrole and pyridine in solution. More practically, photo-promoted ring contraction of pyridines has been shown to produce pyrrolidine (B122466) derivatives, indicating the feasibility of skeletal rearrangements under irradiation to form five-membered rings from six-membered ones. nih.gov The development of cobalt-mediated photochemical C-H arylation of pyrroles also points towards the potential of light-induced methods for functionalizing the pyrrole ring with aryl groups, including pyridyl moieties. cnr.it

Palladium-Catalyzed Cross-Coupling Approaches for Pyrrole-Pyridine Linkage

Palladium-catalyzed cross-coupling reactions are a powerful and versatile strategy for forming the C-N bond between the 2,5-dimethylpyrrole and pyridine rings. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl halides.

In the context of synthesizing this compound, this would typically involve the reaction of 2,5-dimethylpyrrole with a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine. The reaction is catalyzed by a palladium complex, often generated in situ from a palladium source like [Pd₂(dba)₃] and a suitable phosphine (B1218219) ligand, in the presence of a base such as sodium tert-butoxide.

| Component | Role | Examples | Citation |

|---|---|---|---|

| Pyrrole Derivative | Nucleophile | 2,5-Dimethylpyrrole | researchgate.net |

| Pyridine Derivative | Electrophile | 4-Chloropyridine, 4-Bromopyridine | researchgate.netnih.gov |

| Palladium Source | Catalyst Precursor | [Pd₂(dba)₃], Pd(OAc)₂ | chemspider.com |

| Ligand | Stabilizes and activates the catalyst | BINAP, Xantphos | chemspider.com |

| Base | Activates the nucleophile | NaOBuᵗ, K₃PO₄ | acs.orgchemspider.com |

The choice of ligand is crucial for the success of the reaction, influencing the catalytic activity and selectivity. The reaction conditions, such as solvent and temperature, are also important parameters to optimize for achieving high yields. Research has demonstrated the high regioselectivity of Buchwald-Hartwig amination, for instance at the C-2 position of 2,4-dichloropyridine, which underscores the method's robustness for creating specific aminopyridine structures. researchgate.net

Paal-Knorr Condensation and Related Methods for Pyrrole Formation

The Paal-Knorr synthesis is arguably the most direct and widely used method for constructing the 2,5-dimethyl-1H-pyrrol-1-yl moiety. wikipedia.orguctm.edu This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (B30556), with a primary amine, which for the target molecule is 4-aminopyridine (B3432731).

The reaction is typically acid-catalyzed, with weak acids like acetic acid often used to accelerate the process. organic-chemistry.org The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Features | Citation |

|---|---|---|---|---|

| 2,5-Hexanedione | 4-Aminopyridine | Acetic acid, ethanol (B145695), or solvent-free | Direct formation of the pyrrole ring onto the pyridine scaffold. | rgmcet.edu.inorganic-chemistry.org |

| 2,5-Hexanedione | 4-Aminopyridine | Silica (B1680970) sulfuric acid | Eco-friendly, solvent-free conditions with high yields. | rgmcet.edu.in |

| 2,5-Hexanedione | Substituted anilines | High hydrostatic pressure | Catalyst- and solvent-free method with rapid reaction times. | researchgate.net |

Modern modifications of the Paal-Knorr synthesis have focused on improving its environmental footprint and efficiency. For example, using solid acid catalysts like silica sulfuric acid can enable the reaction to proceed under solvent-free conditions with high yields and simple work-up procedures. rgmcet.edu.in High-pressure techniques have also been shown to promote the Paal-Knorr reaction in the absence of both a catalyst and a solvent, offering a green alternative to traditional methods. researchgate.net The versatility of the Paal-Knorr reaction is highlighted by its use in target-guided synthesis, where the presence of a biological target can induce the reaction. nih.gov

Condensation of 1,4-Diketones with Primary Amines

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orguctm.edu For the specific synthesis of this compound, the precursors are 2,5-hexanedione (a 1,4-diketone) and 4-aminopyridine (a primary amine). mdpi.comchemicalbook.com

The general applicability of this reaction is broad, accommodating a wide range of primary amines, including aliphatic, heterocyclic, and aromatic amines with either electron-donating or electron-withdrawing substituents. alfa-chemistry.com

Catalytic Systems in Paal-Knorr Reactions (e.g., Acidic Catalysis, Metal-Free Protocols)

Catalysis is central to the Paal-Knorr synthesis, with numerous systems developed to improve reaction rates and yields under milder conditions. These can be broadly categorized into acidic catalysis and metal-free protocols.

Acidic Catalysis: Both Brønsted and Lewis acids are effective in catalyzing the Paal-Knorr reaction. rgmcet.edu.inalfa-chemistry.com

Brønsted Acids: Weak acids like acetic acid are known to accelerate the reaction. rgmcet.edu.inorganic-chemistry.org Other common Brønsted acids used include p-toluenesulfonic acid (p-TsOH), sulfamic acid, and phosphoric acid. mdpi.comresearchgate.net Solid acid catalysts, which offer advantages in separation and reusability, have also been extensively employed. Examples include silica-supported sulfuric acid (SiO2-OSO3H), montmorillonite (B579905) clays, and acidic resins like Amberlyst-15. rgmcet.edu.inresearchgate.netomicsonline.org

Lewis Acids: A vast array of Lewis acids has been shown to promote the condensation. researchgate.net These include metal triflates like scandium(III) triflate (Sc(OTf)₃), and metal halides such as bismuth(III) nitrate (B79036) (Bi(NO₃)₃), tin(II) chloride (SnCl₂·2H₂O), zirconium(IV) chloride (ZrCl₄), and magnesium iodide (MgI₂). alfa-chemistry.comresearchgate.net Supported Lewis acids, for instance, silica-supported bismuth(III) chloride, have also been developed as recyclable heterogeneous catalysts. uctm.edu

Metal-Free Protocols: In a move towards greener chemistry, several metal-free catalytic systems have been developed. These protocols avoid potentially toxic and costly transition metals. researchgate.net

Organocatalysts: Vitamin B1 has been successfully used as an organocatalyst for the Paal-Knorr synthesis, facilitating the reaction under ambient conditions in ethanol. rgmcet.edu.inresearchgate.net Saccharin, a Brønsted acid with moderate acidity, has also been employed as an effective catalyst. rgmcet.edu.in

Mechanochemistry: A solvent-free approach using mechanochemical activation (ball-milling) with a catalytic amount of a bio-sourced organic acid, such as citric acid, has been shown to produce N-substituted pyrroles in very short reaction times. researchgate.net

| Catalyst Type | Catalyst Example | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | Acetic Acid | Reflux | organic-chemistry.orgresearchgate.net |

| Brønsted Acid (Solid) | Amberlyst-15 | Continuous flow, mild temperature | omicsonline.org |

| Lewis Acid | Sc(OTf)₃ | Solvent-free, mild conditions | researchgate.net |

| Lewis Acid | MgI₂ | Good to excellent yields | uctm.edu |

| Metal-Free Organocatalyst | Vitamin B1 | Ethanol, room temperature | researchgate.net |

| Metal-Free Organocatalyst | Citric Acid | Solvent-free, ball-milling | researchgate.net |

Other Cyclization and Annulation Reactions to Construct the Heterocyclic Scaffold

[4+1] Annulation: A palladium-catalyzed [4+1] annulation of chained or cyclic α-alkenyl-dicarbonyl compounds with unprotected primary amines provides a "one-pot" method for synthesizing highly substituted pyrroles. mdpi.com This cascade reaction proceeds under mild conditions with oxygen as the terminal oxidant. mdpi.com

[3+2] Cycloaddition: The Van Leusen reaction, a [3+2] cycloaddition between an activated alkene and tosylmethyl isocyanide (TosMIC), is a convenient method for preparing pyrroles. nih.gov This approach benefits from simple operations and readily available starting materials. nih.gov Similarly, a base-catalyzed [3+2] cyclization between isocyanides and 4-(arylidene)-2-substituted oxazol-5(4H)-ones has been developed as a transition-metal-free route to polysubstituted pyrroles. rsc.org

Gold-Catalyzed Cascade Reactions: A gold-catalyzed cascade involving the hydroamination and cyclization of α-amino ketones with alkynes yields multiple-substituted pyrroles with high regioselectivity and broad functional group tolerance. organic-chemistry.orgacs.org

Copper-Catalyzed Annulation: A copper-catalyzed 5-exo-dig annulation of alkyne-tethered enaminones is an atom-economic transformation that provides access to a variety of 2,3-ring fused pyrroles under mild, ligand-free conditions. acs.orgnih.gov

Intramolecular Cyclization: N-alkyne-substituted pyrrole esters can undergo intramolecular nucleophilic cyclization with reagents like hydrazine (B178648) to construct pyrrole-fused heterocyclic systems, such as pyrrolopyrazinones. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction parameters such as solvent, temperature, pressure, and catalyst system is crucial for maximizing the yield and selectivity of the synthesis of this compound.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent significantly impacts the efficiency of the Paal-Knorr synthesis. While traditionally conducted in solvents like benzene (B151609) or acetic acid, modern approaches have explored a range of alternatives to improve reaction greenness and efficiency. chemicalbook.comalfa-chemistry.com

Solvent-Free Conditions: Many modern protocols for the Paal-Knorr synthesis run under solvent-free conditions, often with heterogeneous catalysts like silica sulfuric acid or under microwave irradiation. rgmcet.edu.inwikipedia.orgresearchgate.net This approach simplifies workup, reduces waste, and can lead to shorter reaction times and high yields. rgmcet.edu.in

Aqueous Media: While most organic substrates have low solubility in water, the use of surfactants or phase-transfer catalysts like aluminum tris(dodecyl sulfate)trihydrate can facilitate the reaction in aqueous media. researchgate.net

Alternative Solvents: Ethanol has been identified as a highly effective solvent for organocatalyzed Paal-Knorr reactions. researchgate.net Ionic liquids such as [BMIm]BF₄ have also been used, sometimes allowing the reaction to proceed at room temperature without an added acid catalyst. alfa-chemistry.com

| Solvent System | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| Solvent-Free | Silica Sulfuric Acid | Simple operation, high yield, short reaction time | rgmcet.edu.in |

| Solvent-Free | Microwave Irradiation | Rapid reaction times (minutes) | wikipedia.org |

| Water | Aluminum tris(dodecyl sulfate)trihydrate | Environmentally benign solvent | researchgate.net |

| Ethanol | Vitamin B1 | Effective for organocatalysis, ambient temperature | researchgate.net |

| Ionic Liquid ([BMIm]BF₄) | None required | Room temperature reaction | alfa-chemistry.com |

| Benzene | Acetic Acid | Traditional method, heating required | chemicalbook.com |

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are key physical parameters that can be manipulated to control reaction kinetics.

Temperature: Traditional Paal-Knorr syntheses often require prolonged heating or refluxing to drive the dehydration step. rgmcet.edu.inwikipedia.org However, the use of microwave irradiation can dramatically accelerate the reaction, reducing times from hours to minutes. wikipedia.org Conversely, highly efficient catalytic systems can enable the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 60 °C), which is beneficial for substrates with sensitive functional groups. rgmcet.edu.inresearchgate.net

Pressure: High hydrostatic pressure (HHP) has emerged as a powerful tool for activating Paal-Knorr reactions. Applying HHP (up to 3.8 kbar) can initiate the cyclization, leading to quantitative yields in seconds, even at room temperature and without a catalyst. researchgate.net This method represents a significant intensification of the process. researchgate.net

Catalyst Selection and Loading Optimization

The choice of catalyst and its concentration (loading) are critical for achieving an optimal balance between reaction rate, yield, and cost.

Several studies have focused on screening various catalysts and optimizing their loading. For instance, in a screening of metal triflates for the solvent-free Paal-Knorr reaction, Sc(OTf)₃ was found to be highly efficient, with a catalyst loading of just 1 mol% providing excellent yields (89–98%). researchgate.net This catalyst also demonstrated good reusability. researchgate.net

In another study using heterogeneous alumina (B75360) catalysts, the effect of catalyst loading was investigated for the reaction between acetonylacetone and 4-toluidine. The results showed that optimizing the amount of catalyst is crucial for maximizing yield. researchgate.netscispace.com Similarly, for the mechanochemical synthesis using citric acid, the yield was shown to vary with the catalyst loading, with 10 mol% providing better results than 1 or 5 mol% under certain conditions. researchgate.net

| Catalyst | Precursors | Optimized Loading | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Sc(OTf)₃ | 2,5-Hexanedione, Aniline | 1 mol% | Solvent-free, 60 °C, 5-15 min | 98% | researchgate.net |

| CATAPAL 200 (Alumina) | Acetonylacetone, 4-Toluidine | 40 mg (for 1 mmol scale) | Solvent-free, 60 °C, 45 min | 97% | researchgate.netscispace.com |

| Vitamin B1 | 2,5-Hexanedione, 4-Methoxyaniline | 5 mol% | Ethanol, RT, 1 h | Quantitative | researchgate.net |

| Citric Acid | 2,5-Hexanedione, Amine | 10 mol% | Solvent-free, Ball-mill (30 Hz), 30 min | 87% | researchgate.net |

| Silica Sulfuric Acid | Diketones, Amines | Not specified | Solvent-free, RT, 3 min | 98% | rgmcet.edu.in |

Protection-Deprotection Sequences in Complex Synthetic Pathways

In the context of complex multi-step organic synthesis, the 2,5-dimethylpyrrole group can itself serve as a robust protecting group for primary amines. nih.govnih.govacs.org This strategy is particularly valuable when the primary amine needs to be shielded from reactions with strong bases or nucleophiles, conditions under which many common amine protecting groups like carbamates (e.g., Boc, Cbz, Fmoc) may not be stable. nih.gov

The formation of the this compound moiety from a primary amine can be considered a protection step. The resulting N-substituted 2,5-dimethylpyrrole is stable to a variety of reagents, including strong bases and nucleophiles. nih.govnih.govacs.org This allows for chemical modifications on other parts of a larger molecule containing this group without affecting the protected amine.

Deprotection Methods

The removal of the 2,5-dimethylpyrrole protecting group to regenerate the primary amine can be achieved under specific conditions. A common method involves treatment with hydroxylamine (B1172632) hydrochloride in an alcohol-water mixture under reflux. nih.gov However, this method often requires long reaction times and can result in moderate yields. nih.govnih.gov

To address these limitations, microwave-assisted deprotection methods have been developed. nih.govnih.gov Microwave irradiation can significantly reduce the reaction time for both the protection and deprotection steps. nih.gov For instance, deprotection can be achieved with dilute hydrochloric acid in ethanol under microwave irradiation, leading to improved yields and shorter reaction times. nih.govnih.gov

Orthogonal Deprotection

A key advantage of using the 2,5-dimethylpyrrole group for amine protection is the potential for orthogonal deprotection. nih.govnih.gov This means that the 2,5-dimethylpyrrole group can be removed selectively without affecting other protecting groups in the molecule. For example, the 2,5-dimethylpyrrole group is stable under the acidic conditions used to remove a Boc group and the basic conditions used to remove an Fmoc group. nih.gov Conversely, the specific conditions for removing the 2,5-dimethylpyrrole group (e.g., hydroxylamine or specific acidic conditions with microwave heating) can be chosen to leave Boc, Cbz, and Fmoc groups intact. nih.govnih.gov This orthogonality is a critical feature in the strategic synthesis of complex molecules with multiple functional groups that require protection. jocpr.comresearchgate.net

Table 1: Orthogonal Deprotection of 2,5-Dimethylpyrrole Protecting Group This table is interactive. You can sort and filter the data.

| Protecting Group | Deprotection Conditions for 2,5-Dimethylpyrrole | Stability of Other Groups | Reference |

|---|---|---|---|

| 2,5-Dimethylpyrrole | Hydroxylamine hydrochloride, aq. ethanol, reflux, >24h | - | nih.gov |

| 2,5-Dimethylpyrrole | Hydroxylamine hydrochloride, aq. ethanol, microwave | Boc group is stable | nih.gov |

| 2,5-Dimethylpyrrole | Dilute HCl, ethanol, microwave | Cbz and Fmoc groups are stable | nih.govnih.gov |

Continuous Flow Reactor Systems for Enhanced Production and Scalability

Continuous flow chemistry, utilizing microreactors or other flow devices, offers significant advantages for the synthesis of this compound, particularly in terms of scalability, safety, and efficiency. ru.nltue.nl While specific literature on the continuous flow synthesis of this exact compound is limited, the well-established Paal-Knorr synthesis of pyrroles and the general synthesis of pyridines in flow systems provide a strong basis for its feasibility. organic-chemistry.orgru.nlrgmcet.edu.in

In a continuous flow setup, solutions of the precursors, 4-aminopyridine and 2,5-hexanedione, would be continuously pumped and mixed in a heated reaction coil or a packed-bed reactor. organic-chemistry.orgru.nl The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization of the reaction conditions to maximize yield and minimize byproduct formation. organic-chemistry.org

Advantages of Continuous Flow Synthesis:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time compared to large batch reactors, which minimizes the risks associated with exothermic reactions or the handling of potentially hazardous materials. organic-chemistry.orgbme.hu

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and rapid mixing, leading to better reaction control and higher product selectivity. ru.nl

Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel. ru.nltue.nl This avoids the often complex and costly re-optimization required when scaling up batch processes. ru.nl Research on the flow synthesis of other pyrrole derivatives has demonstrated the potential for high throughput, with production rates of several grams per hour being achieved. ru.nltue.nl

Process Intensification: Continuous flow systems can integrate reaction, work-up, and purification steps into a single, automated process, leading to a more streamlined and efficient manufacturing workflow.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyrroles This table is interactive. You can sort and filter the data.

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Scale | Lab to Production | Micro to Production | ru.nltue.nl |

| Reaction Time | Hours to days | Seconds to minutes | organic-chemistry.orgru.nl |

| Heat Transfer | Limited | Excellent | ru.nl |

| Mass Transfer | Can be limited | Excellent | ru.nl |

| Safety | Higher risk with large volumes | Inherently safer | organic-chemistry.orgbme.hu |

| Scalability | Requires re-optimization | Numbering-up or longer run time | ru.nltue.nl |

| Process Control | Moderate | Precise | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization Techniques for 4 2,5 Dimethyl 1h Pyrrol 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, offering precise information about the hydrogen and carbon skeletons of the molecule. nih.govresearchgate.net

The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule. For a 30 mM sample of this compound in deuterated chloroform (B151607) (CDCl₃), the proton signals are observed at specific chemical shifts (δ) measured in parts per million (ppm). nih.gov

The pyridine (B92270) protons appear as doublet of doublets at δ 8.50 ppm and δ 7.30 ppm, characteristic of a 4-substituted pyridine ring. nih.gov The two equivalent protons on the pyrrole (B145914) ring are observed as a doublet at δ 5.71 ppm. nih.gov The six protons of the two methyl groups on the pyrrole ring appear as a sharp singlet at δ 2.20 ppm, confirming their chemical equivalence. nih.gov These assignments are crucial for confirming the successful synthesis of the compound. nih.govresearchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts

| Assigned Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

|---|---|---|---|---|

| Pyridine-H (ortho to N) | 8.50 | dd | 4.8 | 2H |

| Pyridine-H (meta to N) | 7.30 | dd | 4.8 | 2H |

| Pyrrole-H | 5.71 | d | 4.0 | 2H |

| Methyl-H | 2.20 | s | N/A | 6H |

Data sourced from a 30 mM sample in CDCl₃. nih.gov

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The assignments confirm the presence of all carbon atoms in their expected electronic environments. nih.govresearchgate.net Key chemical shifts for this compound in CDCl₃ include signals at δ 150.50, 144.48, 126.17, 124.34, 106.78, and 12.96 ppm. nih.gov The signals at δ 150.50 and δ 124.34 are assigned to the pyridine ring carbons, while the signals at δ 126.17 and δ 106.78 correspond to the pyrrole ring carbons. nih.govresearchgate.net The signal at δ 12.96 ppm is characteristic of the methyl group carbons. nih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts

| Assigned Carbons | Chemical Shift (δ) in ppm |

|---|---|

| Pyridine C (para to N, attached to Pyrrole) | 144.48 |

| Pyridine C (ortho to N) | 150.50 |

| Pyridine C (meta to N) | 124.34 |

| Pyrrole C (attached to Methyl) | 126.17 |

| Pyrrole C (CH) | 106.78 |

| Methyl C | 12.96 |

Data sourced from a sample in CDCl₃. nih.gov

To investigate intermolecular forces, concentration-dependent ¹H NMR studies have been performed. nih.govresearchgate.net When the concentration of this compound in CDCl₃ is increased from 30 mM to 90 mM and 120 mM, a noticeable upfield shift is observed for the pyridine proton signals. nih.govresearchgate.netmdpi.com This phenomenon, along with peak broadening, is indicative of intermolecular interactions, suggesting that the molecules self-assemble into larger aggregates. nih.govnih.gov In contrast, when analyzed in solvents like deuterated dimethyl sulfoxide (B87167) (d-DMSO), which are known to disrupt such interactions, the NMR peaks remain sharp with clear splitting regardless of the concentration. nih.govmdpi.com This confirms that the aggregation behavior is solvent-dependent and a key characteristic of this compound in less-disruptive media. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. nih.govmdpi.com Analysis of the IR spectrum confirms the presence of all expected functional groups for the molecule's structure. mdpi.com While specific peak values are not always detailed in survey studies, the technique is consistently used to verify the integrity of the synthesized compound, ensuring no structural degradation has occurred over time. nih.govmdpi.com For related structures, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic C-H stretching vibrations are noted around 2952-2927 cm⁻¹, with various bands below 1650 cm⁻¹ corresponding to C=N and other aromatic ring vibrations. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects on Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. In an aqueous solution, this compound exhibits an absorbance spectrum with a molar absorptivity (ε) of 317 M⁻¹cm⁻¹. nih.govmdpi.com The spectrum also shows an absorbance tail at longer wavelengths, which is a characteristic sign of light scattering caused by molecular aggregation in the solution. nih.gov

The electronic transitions of this compound are sensitive to the polarity of the solvent. nih.gov When studied in a range of solvents including diethyl ether, chloroform, acetone, methanol, and dimethyl sulfoxide, the absorbance was observed to be significantly lower and the peaks broader compared to the spectrum in water. nih.govmdpi.com This solvent-dependent behavior is crucial for understanding the nature of the electronic transitions and the influence of the local environment on the molecule's chromophore. nih.gov For instance, in a titration with aqueous sodium nitrite (B80452), a new absorbance band appears at 309 nm. nih.gov

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound, mass spectral analysis reveals the parent ion peak at a mass-to-charge ratio (m/z) of 171. nih.govmdpi.com This finding corresponds to the protonated molecule [M+H]⁺ and confirms the molecular weight of the compound, which is calculated to be 172.23 g/mol . nih.govmatrix-fine-chemicals.com High-Resolution Mass Spectrometry (HRMS) offers even greater precision, allowing for the unambiguous determination of the molecular formula by measuring the exact mass of the parent ion to several decimal places. mdpi.com This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com

Computational and Theoretical Investigations of 4 2,5 Dimethyl 1h Pyrrol 1 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org DFT calculations are instrumental in predicting a molecule's geometry, electronic distribution, and various other properties. While specific DFT studies on 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine are not extensively detailed in the public domain, the principles of DFT can be applied to understand its characteristics based on its constituent pyrrole (B145914) and pyridine (B92270) rings. Such calculations are foundational for the analyses that follow. semanticscholar.orgnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive. For molecules with conjugated π-systems like this compound, the HOMO is typically located on the electron-rich portions (the pyrrole ring), and the LUMO is distributed over the electron-deficient parts (the pyridine ring). researchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon excitation.

Table 1: Key Concepts in Frontier Molecular Orbital (HOMO-LUMO) Analysis

| Term | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | The orbital from which a molecule is most likely to donate electrons. Relates to nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | The orbital to which a molecule is most likely to accept electrons. Relates to electrophilicity. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) | A large gap indicates high stability and low reactivity. A small gap indicates higher reactivity and ease of electronic excitation. irjweb.com |

Natural Bond Orbital (NBO) Interactions for Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.net It provides a localized picture of electron density in atomic and molecular orbitals. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the extent of intramolecular charge delocalization.

Investigation of Nonlinear Optical Characteristics

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as frequency conversion and optical switching. Molecules with significant NLO properties often possess a large π-conjugated system and strong intramolecular charge transfer (ICT) characteristics.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are descriptors derived from DFT that help predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netresearchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.

f+(r) corresponds to the site for a nucleophilic attack (electron acceptance).

f-(r) corresponds to the site for an electrophilic attack (electron donation).

f0(r) corresponds to the site for a radical attack .

For this compound, Fukui analysis would likely identify the nitrogen atom of the pyridine ring and specific carbon atoms as the primary sites for electrophilic attack (protonation or reaction with an electrophile). Conversely, the pyrrole ring would be identified as the region susceptible to electrophilic attack. This analysis provides a detailed map of chemical reactivity across the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Theoretical UV-Visible Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the excited state properties of molecules, including theoretical UV-Visible absorption spectra. mdpi.comresearchgate.net This technique can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). researchgate.net

Experimental studies on this compound in aqueous solution show an absorbance spectrum with a molar absorptivity of 317 M-1cm-1. mdpi.com Upon interaction with nitrite (B80452) ions, a prominent absorbance increase is observed at 309 nm. mdpi.com A TD-DFT calculation would aim to reproduce these experimental findings, providing insight into the specific molecular orbitals involved in these electronic transitions. mdpi.com Such calculations for similar pyridine derivatives often show good correlation with experimental spectra, validating the computational approach. researchgate.net

Molecular Dynamics (MD) Simulations and Analysis of Molecular Aggregates

Recent investigations have revealed that this compound, also referred to as 2,5-PP, forms molecular aggregates in aqueous solutions. mdpi.comnih.gov The formation and characteristics of these supramolecular structures have been studied experimentally using techniques like dynamic light scattering (DLS) and the Tyndall effect. mdpi.comnih.gov

DLS studies show that 2,5-PP forms aggregates that are smaller in size and have a narrower size distribution compared to its parent compound, 4-(pyrrol-1-yl)pyridine. mdpi.com The Tyndall effect, the scattering of light by particles in a colloid or very fine suspension, has been observed in aqueous solutions of 2,5-PP at concentrations as low as 1.25 × 10⁻⁵ M, confirming the presence of these aggregates. mdpi.com While detailed Molecular Dynamics (MD) simulations, which would provide an atomistic model of the aggregation process, have not been reported, the experimental data provide a strong basis for such future computational studies.

Table 2: Experimentally Observed Properties of this compound Aggregates

| Property | Observation / Value | Method | Reference |

| Monomer Length | Approximately 1.08 nm | Calculated from average bond distances | mdpi.com |

| Aggregation in Water | Confirmed | Dynamic Light Scattering (DLS), Tyndall Effect | mdpi.comnih.gov |

| Aggregate Size | Smaller with a narrower size range compared to 4-(pyrrol-1-yl)pyridine | Dynamic Light Scattering (DLS) | mdpi.com |

| Light Scattering | Observed in solutions as dilute as 1.25 × 10-5 M | Tyndall Effect | mdpi.com |

| Anion Sensing | The aggregate system is involved in the mechanism of nitrite sensing. | Spectroscopic Titrations, DLS | mdpi.comnih.gov |

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Characterization

A Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As of the latest literature search, a crystal structure for this compound has not been reported.

Without the foundational crystallographic information, it is not possible to generate a Hirshfeld surface or the associated 2D fingerprint plots. Consequently, a quantitative breakdown of the intermolecular contacts, such as H···H, C···H, and N···H interactions, which are essential for understanding the supramolecular architecture, cannot be provided. For illustrative purposes, studies on other pyridine derivatives have often highlighted the prevalence of van der Waals forces and, in some cases, weaker hydrogen bonds and π-π stacking interactions, which would be expected to play a role in the crystal packing of this compound.

Quantum Chemical Parameters and Temperature-Dependent Thermodynamic Characteristics

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are utilized to determine the electronic structure and reactivity of a molecule. These calculations yield important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the dipole moment. These parameters provide insights into the kinetic stability and chemical reactivity of the compound.

Furthermore, frequency calculations in computational chemistry can predict thermodynamic properties like enthalpy, entropy, and Gibbs free energy as a function of temperature. This information is valuable for understanding the compound's stability and behavior under varying thermal conditions.

However, dedicated computational studies reporting these quantum chemical and thermodynamic parameters for this compound are not found in the reviewed scientific literature. Therefore, specific data tables for these properties cannot be compiled.

Reactivity, Derivatization, and Analogue Synthesis of 4 2,5 Dimethyl 1h Pyrrol 1 Yl Pyridine

Modification Strategies for Pyrrole (B145914) and Pyridine (B92270) Moieties

The distinct electronic nature of the pyrrole and pyridine rings within the parent molecule allows for selective chemical modifications.

Pyrrole Moiety: The pyrrole ring is susceptible to electrophilic substitution. However, a common strategy for creating derivatives of 4-(pyrrol-1-yl)pyridine involves introducing substituents onto the pyrrole ring prior to its formation. Modifications have been achieved by adding methyl substituents to the pyrrole moiety, leading to the generation of derivatives like 4-(2,5-dimethyl-pyrrol-1-yl)pyridine and 4-(2,4-dimethyl-pyrrol-1-yl)pyridine. mdpi.com This approach allows for systematic variation of the substitution pattern on the pyrrole ring. The Paal-Knorr reaction, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound, is a key method for constructing the substituted pyrrole ring. mdpi.comresearchgate.net For instance, the reaction of 4-aminophenylacetic acid with 2,5-hexanedione (B30556) yields [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-acetic acid, demonstrating the formation of the dimethylpyrrole group. chemicalbook.com

Pyridine Moiety: The pyridine ring is generally resistant to electrophilic attack but is susceptible to nucleophilic substitution, especially at the positions ortho and para to the nitrogen atom. nih.govlibretexts.org Functionalization can also be achieved through C-H activation. nih.gov Strategies for modifying the pyridine ring include Minisci-type reactions for radical additions and additions of nucleophiles to activated pyridine N-oxides. nih.gov The electronic properties of the pyridine ring can be tuned by introducing electron-withdrawing or electron-donating groups. These modifications can influence the reactivity and catalytic activity of metal complexes derived from these ligands. nih.gov For example, introducing electron-withdrawing groups at the 4-position of the pyridine ring in related pyridinophane complexes has been shown to increase the yield of C-C coupling reactions. nih.gov

Synthesis of Hydrazide Derivatives and Related Analogues

Hydrazide and hydrazone derivatives represent an important class of compounds due to their synthetic utility and diverse applications. The synthesis of hydrazide derivatives from pyridine-containing molecules is a well-established field. nih.govsemanticscholar.orgresearchgate.net A notable example directly related to the core structure is the synthesis of 4-(2,5-dimethylpyrrol-1-yl) and 4-pyrrol-1-yl benzoic acid hydrazide analogs. researchgate.net These compounds serve as precursors for generating more complex heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net

The general synthetic route to hydrazides involves the reaction of a corresponding ester with hydrazine (B178648) hydrate. nih.gov For instance, cyanoacetyl hydrazine can react with 3-acetylpyridine (B27631) to form a hydrazide-hydrazone derivative, which can then undergo further heterocyclization reactions. nih.govsemanticscholar.org This highlights a common pathway where a pyridine derivative is converted into a hydrazide, which then acts as a building block for more complex molecules. researchgate.net

A series of novel 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazides has been synthesized and characterized. researchgate.net These compounds were further used to create derived oxadiazole, triazole, and pyrrole ring systems, demonstrating the versatility of the hydrazide functional group as a synthetic intermediate. researchgate.net

Formation of Schiff Bases and Metal Complexes for Novel Compound Generation

Schiff bases, characterized by the azomethine (-CH=N-) group, are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. ijsr.netderpharmachemica.com These compounds are of significant interest in coordination chemistry as they can act as versatile ligands, forming stable complexes with a variety of metal ions. derpharmachemica.comresearchgate.net

The pyridine nitrogen and the imine nitrogen of pyridine-based Schiff bases provide excellent coordination sites for metal chelation. ijsr.net For example, a Schiff base synthesized from sulfapyridine (B1682706) and pyridine-2-aldehyde was used to form stable complexes with Ni(II), Cu(II), Co(II), Zn(II), and Mn(II). ijsr.net The synthesis typically involves refluxing the primary amine and the carbonyl compound in a suitable solvent like ethanol (B145695). ijsr.netderpharmachemica.com

While direct synthesis of Schiff bases from 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine itself is not prominently documented, derivatives containing a primary amine or an aldehyde group could readily undergo this transformation. For instance, the amino group in 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine could be condensed with an aldehyde to form a Schiff base. mdpi.com These resulting Schiff base ligands can then be used to generate novel metal complexes, a strategy widely employed to create compounds for applications in catalysis and materials science. mdpi.comlongdom.org

Exploration of Specific Functional Group Transformations

A key functional group transformation in the synthesis of the title compound is the Paal-Knorr reaction, which constructs the 2,5-dimethylpyrrole ring. This reaction typically involves the condensation of a primary amine with 2,5-hexanedione. mdpi.comresearchgate.net A selective synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine was achieved by reacting 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione in acetic acid. mdpi.combohrium.com This demonstrates the successful and selective formation of the dimethylpyrrole moiety attached to another heterocyclic system.

Other functional group transformations can be applied to the pyrrole and pyridine rings. The pyrrole ring can undergo reactions such as Reimer-Tiemann formylation (reaction with chloroform (B151607) and base) to yield aldehydes, and sulfonation with sulfur trioxide in pyridine. scribd.com The pyridine ring can be functionalized via late-stage C-H fluorination followed by nucleophilic aromatic substitution (SNAr) to install a variety of functional groups at the position alpha to the nitrogen. nih.gov

Synthesis and Comparative Study of Structural Analogues

To understand the structure-property relationships, researchers have synthesized and studied analogues of this compound, including the parent compound without methyl groups and isomers with different substitution patterns. mdpi.com

The parent compound, 4-(pyrrol-1-yl)pyridine, has been synthesized using a photochemical reaction between 4-chloropyridine (B1293800) hydrochloride and pyrrole in methylene (B1212753) chloride. nih.gov The reaction is irradiated for a short period to avoid the formation of polypyrrole side products. nih.gov This molecule has been investigated for its ability to act as a supramolecular sensor. mdpi.comnih.gov

In addition to the 2,5-dimethyl derivative, the isomeric 4-(2,4-dimethyl-pyrrol-1-yl)pyridine has also been synthesized and studied. mdpi.com The synthesis is analogous to that of the 2,5-dimethyl isomer, employing a photochemical procedure with 4-chloropyridine hydrochloride and the corresponding 2,4-dimethylpyrrole. mdpi.com

A comparative study of 4-(pyrrol-1-yl)pyridine, 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, and 4-(2,4-dimethyl-pyrrol-1-yl)pyridine has been conducted to explore their anion-sensing properties. mdpi.com The addition of methyl substituents to the pyrrole moiety was found to influence the properties of the resulting molecules, including the size of their supramolecular aggregates in solution. mdpi.comnih.gov

Table of Synthetic Methods for Analogues

| Compound | Reactants | Reaction Type | Reference |

|---|---|---|---|

| 4-(pyrrol-1-yl)pyridine | 4-chloropyridine hydrochloride, pyrrole | Photochemical | nih.gov |

| This compound | 4-chloropyridine hydrochloride, 2,5-dimethylpyrrole | Photochemical | mdpi.com |

| 4-(2,4-dimethyl-1H-pyrrol-1-yl)pyridine | 4-chloropyridine hydrochloride, 2,4-dimethylpyrrole | Photochemical | mdpi.com |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | 1,2,5-oxadiazole-3,4-diamine, 2,5-hexanedione | Paal-Knorr condensation | mdpi.com |

Pyrrole-Pyridine Analogues with Fused or Bridged Systems

The development of pyrrole-pyridine analogues featuring fused or bridged ring systems represents a significant area of synthetic chemistry, driven by the quest for novel molecular architectures with unique biological and material properties. While direct elaboration of the this compound core into such complex frameworks is not extensively documented, a variety of synthetic strategies applied to related pyrrole and pyridine precursors illustrate the potential pathways for creating these sophisticated analogues. These methods include intramolecular cyclizations, ring contractions, and multicomponent reactions to construct polycyclic systems where the pyrrole and pyridine rings are integrated into a larger, rigid structure.

One prominent strategy involves the intramolecular cyclization of suitably functionalized precursors. For instance, the free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been shown to produce novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. proquest.comnih.govnih.gov This approach, utilizing tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator like azobisisobutyronitrile (AIBN), facilitates the formation of a new fused ring through an intramolecular arylation. proquest.comnih.govnih.gov Although this method was demonstrated on 1-(pyrrol-3-yl)pyridinium salts, it provides a viable conceptual framework for designing precursors from this compound that could lead to new fused systems.

Another powerful technique for creating bridged systems is the photo-promoted ring contraction of pyridines. The reaction of pyridines with silylborane under photoirradiation leads to the formation of pyrrolidine (B122466) derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jpnih.govresearchgate.net This skeletal editing strategy transforms a simple pyridine into a more complex, bridged structure. nih.govosaka-u.ac.jpnih.gov This method's broad substrate scope and functional group compatibility suggest its potential applicability to derivatives of this compound to generate novel bridged analogues. nih.govosaka-u.ac.jpnih.govresearchgate.net

Furthermore, fused pyrido-pyrrolopyrimidine systems, which are analogues of biogenic purine (B94841) nucleobases, have been synthesized through multi-step sequences starting from chloronitropyridines. acs.orgnih.gov These syntheses involve the construction of a pyrrole ring onto the pyridine, followed by the annulation of a pyrimidine (B1678525) ring. The resulting 4-chloropyridopyrrolopyrimidines can then be further functionalized. acs.orgnih.gov This methodology highlights a pathway to complex fused systems with potential applications in medicinal chemistry. acs.orgnih.gov

The synthesis of pyrazolo[3,4-b]pyridines, another class of fused pyridine heterocycles, is often achieved by condensing 5-aminopyrazole derivatives with various dicarbonyl compounds or their equivalents. nih.govmdpi.comrsc.org For example, the reaction of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of ZrCl₄ as a catalyst yields 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com These reactions demonstrate how a pyridine ring can be fused onto a pre-existing azole ring, a strategy that could be adapted to pyrrole-containing precursors.

The Pandalizine alkaloids, which feature a bridged indolizine (B1195054) core, are another relevant class of compounds. Their synthesis has been achieved through intramolecular cyclization of precursors like 4-(3-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal. researchgate.netresearchgate.netacs.org This demonstrates how a side chain attached to the pyrrole nitrogen can participate in a cyclization reaction to form a bridged system. researchgate.netresearchgate.netacs.org

Below are interactive tables summarizing examples of these synthetic strategies for creating fused and bridged pyrrole-pyridine analogues.

Table 1: Synthesis of Fused Pyrrole-Pyridine Analogues

| Fused System | Starting Materials | Reagents and Conditions | Key Features of the Analogue | Reference(s) |

|---|---|---|---|---|

| Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)₃SiH, AIBN | Polycyclic heteroaromatic system formed via intramolecular radical cyclization. | proquest.com, nih.gov, nih.gov |

| Pyrido[2′,3′:4,5]pyrrolo[2,3-d]pyrimidine | Chloronitropyridines, Ethyl cyanoacetate, etc. | Multi-step synthesis involving cyclization and cross-coupling reactions. | Fused deazapurine analogues with potential biological activity. | acs.org, nih.gov |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazoles, 1,3-Dicarbonyl compounds | Acid or Lewis acid catalysis (e.g., ZrCl₄). | Fused pyridine ring formed by condensation reaction. | nih.gov, mdpi.com, rsc.org |

Table 2: Synthesis of Bridged Pyrrole-Pyridine Analogues

| Bridged System | Starting Materials | Reagents and Conditions | Key Features of the Analogue | Reference(s) |

|---|---|---|---|---|

| 2-Azabicyclo[3.1.0]hex-3-ene | Pyridines, Silylborane | Photoirradiation (365 nm LED) | Bridged pyrrolidine derivative formed via pyridine ring contraction. | nih.gov, osaka-u.ac.jp, nih.gov, researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.